Sodium tert-butoxide
Overview
Description
Sodium tert-butoxide (NaOtBu) is a chemical compound with the formula (CH3)3CONa . It is a strong, non-nucleophilic base, which means it does not readily donate its electrons to other substances. It is flammable and sensitive to moisture .
Synthesis Analysis
Sodium tert-butoxide can be synthesized via the condensation of furfural with nitromethane using sodium tert-butoxide as a catalyst . Another method involves treating tert-butyl alcohol with sodium hydride .Molecular Structure Analysis
The molecular formula of Sodium tert-butoxide is C4H9NaO . It forms clusters in the solid state, both hexamers and nonamers .Chemical Reactions Analysis
Sodium tert-butoxide immediately reacts with water to form sodium hydroxide . It is used to prepare tert-butoxide complexes. For example, hexa(tert-butoxy)ditungsten(III) is obtained by the salt metathesis reaction from a ditungsten heptachloride .Physical And Chemical Properties Analysis
Sodium tert-butoxide is a strong, non-nucleophilic base. It is flammable and moisture sensitive .Scientific Research Applications
Synthesis of Biaryls
Sodium tert-butoxide serves as a promoter in the synthesis of biaryls through C-H bond arylation of aromatic compounds with haloarenes. This process is crucial in creating complex organic compounds used in pharmaceuticals and agrochemicals .
Palladium-Catalyzed Amination Reactions
It acts as a base in palladium-catalyzed amination reactions, which are fundamental steps in producing various organic compounds, including those used in drug development and synthesis .
Aryl tert-Butyl Ether Synthesis
Sodium tert-butoxide is used as a base in the synthesis of aryl tert-butyl ethers from unactivated aryl halides, facilitated by a palladium catalyst. This reaction is significant in organic chemistry for creating protective groups and linkages .
Activation of Transition-Metal Pre-catalysts
It facilitates the activation of first-row transition-metal pre-catalysts, which are essential for various catalytic processes in chemical synthesis and industrial applications .
Amination of Aryl Chlorides
Sodium tert-butoxide is utilized as a base for the amination of aryl chlorides, which is an important reaction for constructing nitrogen-containing compounds, often found in pharmaceuticals .
Discovery of Metal Catalysts
This compound is instrumental in activating earth-abundant metal catalysts, leading to the discovery of novel catalytic activities that are more sustainable and cost-effective .
Precursor for Atomic Layer Deposition
Sodium tert-butoxide is used as a precursor for atomic layer deposition of alkali metals, which has applications in lithium- and sodium battery technology, as well as in lead-free piezo- and ferroelectric devices .
Mechanism of Action
Target of Action
Sodium tert-butoxide primarily targets protons in organic compounds . As a strong, non-nucleophilic base, Sodium tert-butoxide is known for its ability to deprotonate weakly acidic hydrogen atoms in organic molecules .
Mode of Action
The interaction of Sodium tert-butoxide with its targets involves the removal of a proton (H+) from the organic compound, leading to the formation of water and a double bond in the organic molecule . This process is known as deprotonation . Sodium tert-butoxide’s large, bulky structure makes it perform exceptionally poorly in substitution, literally eliminating any side reactions when the desired product is the elimination product .
Biochemical Pathways
Sodium tert-butoxide is involved in several biochemical pathways, including the Buchwald–Hartwig amination . In this pathway, Sodium tert-butoxide acts as a base to facilitate the coupling of aryl halides with benzene derivatives . It’s also used in the synthesis of tert-butoxide complexes .
Pharmacokinetics
It’s important to note that sodium tert-butoxide is a strong base and is moisture sensitive . These properties may influence its absorption, distribution, metabolism, and excretion in biological systems.
Result of Action
The action of Sodium tert-butoxide results in the formation of new organic compounds through elimination reactions . For example, it can facilitate the coupling of aryl halides with benzene derivatives to form new compounds . It’s also used to prepare tert-butoxide complexes .
Action Environment
The action, efficacy, and stability of Sodium tert-butoxide can be influenced by various environmental factors. It is flammable and moisture sensitive , and may ignite on contact with air leading to spontaneous combustion and burning rapidly . Therefore, it should be stored in a dry, inert gas environment . It’s also important to note that Sodium tert-butoxide reacts violently with water , which can affect its stability and efficacy in aqueous environments.
Safety and Hazards
Future Directions
Sodium tert-butoxide has been used in various applications such as the synthesis of biaryls by C-H bond arylation of aromatic compounds with haloarenes . It has also been used as a promoter for the synthesis of functionalized primary amines . Future research may focus on finding more applications for this compound in organic synthesis .
properties
IUPAC Name |
sodium;2-methylpropan-2-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.Na/c1-4(2,3)5;/h1-3H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRIHAYPQRLWNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073935 | |
Record name | 2-Propanol, 2-methyl-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid | |
Record name | 2-Propanol, 2-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Sodium tert-butoxide | |
CAS RN |
865-48-5 | |
Record name | 2-Propanol, 2-methyl-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanol, 2-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propanol, 2-methyl-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-methylpropan-2-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.584 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Sodium tert-butoxide facilitate β-hydride elimination in nickelalactone complexes?
A1: Sodium tert-butoxide acts as a strong base, directly deprotonating the β-hydrogen in nickelalactone complexes. This eliminates the need for hydride transfer to the nickel center, facilitating the elimination process [].
Q2: Can weaker bases achieve the same effect as Sodium tert-butoxide in this reaction?
A2: Weaker bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and tert-butyliminotri(pyrrolidino)phosphorane (BTPP) were found to be ineffective in promoting β-hydride elimination from the investigated nickelalactone complex [].
Q3: What is the role of Sodium tert-butoxide in the anionic polymerization of methacrylic esters?
A3: Sodium tert-butoxide acts as a stabilizing agent for the growth center during polymerization. It extends the lifetime of the active anionic species, enabling the formation of higher molecular weight polymers with controlled molecular weight distributions []. This stabilization was successfully utilized in the stepwise copolymerization of n-butyl methacrylate and methyl methacrylate, yielding block copolymers [].
Q4: How does the presence of Sodium tert-butoxide affect the reaction between methyl methacrylate and methyl 2-sodioisobutyrate?
A4: Adding Sodium tert-butoxide increases the efficiency of methyl 2-sodioisobutyrate in the reaction. It promotes the formation of oligomers by enhancing the reactivity of the sodioisobutyrate with methyl methacrylate [].
Q5: Does Sodium tert-butoxide affect the cyclization of oligomers formed during methyl methacrylate polymerization?
A5: Yes, Sodium tert-butoxide suppresses the cyclization of oligomers, particularly in tetrahydrofuran (THF) []. This allows for better control over the linearity and structure of the resulting polymers.
Q6: What is the molecular formula and weight of Sodium tert-butoxide?
A6: The molecular formula of Sodium tert-butoxide is C4H9NaO, and its molecular weight is 96.11 g/mol.
Q7: Is there information on the spectroscopic data of Sodium tert-butoxide in the provided research?
A7: The provided research papers do not delve into the detailed spectroscopic characterization of Sodium tert-butoxide.
Q8: In which solvents is Sodium tert-butoxide known to be effective for anionic polymerization?
A8: Sodium tert-butoxide exhibits higher efficiency in tetrahydrofuran (THF) compared to toluene for the anionic polymerization of methacrylic esters [].
Q9: How does the solvent affect the rate of cyclization in the presence of Sodium tert-butoxide?
A9: Cyclization of oligomers is significantly faster in THF than in other solvents, even in the presence of Sodium tert-butoxide []. This suggests that solvent polarity plays a crucial role in these reactions.
Q10: What is the impact of temperature on reactions involving Sodium tert-butoxide?
A10: Lowering the reaction temperature helps suppress the undesired cyclization of oligomers, especially in THF, when using Sodium tert-butoxide [].
Q11: Can you provide examples of specific reactions where Sodium tert-butoxide acts as a catalyst or base?
A11: Certainly! Here are some examples from the provided research:
- Desulfonylation: Sodium tert-butoxide in dioxane facilitates the desulfonylation of N-indoles and N-azaindoles under basic conditions [].
- Alkylation: It acts as a base in the synthesis of diethyl [2-(phenylthio) ethyl]malonate by promoting the reaction between 2-chloroethyl phenyl sulfide and diethyl malonate [].
- Oxygen Alkylation: Replaces Sodium hydride as a safer base in the synthesis of 9-[2-(Diethylphosphonomethoxy)ethyl]adenine, a crucial intermediate for the antiviral drug adefovir dipivoxil [].
- Transamidation: Sodium tert-butoxide mediates the transamidation of N,N-dimethyl amides with primary amines, showcasing its versatility in amide bond formation [].
Q12: What are the advantages of using Sodium tert-butoxide in these reactions?
A12: Some advantages include its strong basicity, good solubility in organic solvents, and ability to promote reactions at relatively mild conditions.
Q13: What is the role of Sodium tert-butoxide in the synthesis of 4-trifluoromethylbenzoxepines?
A13: Sodium tert-butoxide acts as a base in the copper-catalyzed tandem C-C/C-O bond-forming reaction of trifluoromethyl-containing ortho-halo-β-chlorostyrenes with ketones []. It facilitates the α-alkenylation of ketones and subsequent O-arylation, leading to the formation of 4-trifluoromethylbenzoxepines.
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